(3-Hydroxynaphthalen-2-yl)boronic acid

Vue d'ensemble

Description

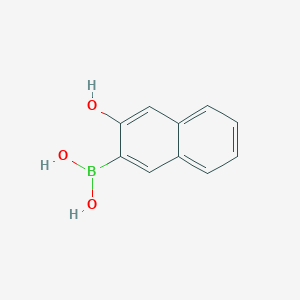

(3-Hydroxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H9BO3 It is a boronic acid derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and a boronic acid group at the second position of the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxynaphthalen-2-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis often begins with naphthalene derivatives, such as 3-hydroxynaphthalene.

Borylation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Hydroxynaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Quinones: From oxidation reactions.

Esters and Ethers: From substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions:

(3-Hydroxynaphthalen-2-yl)boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound can react with various electrophiles to produce biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of the hydroxyl group enhances its reactivity and solubility in organic solvents, facilitating smoother reaction conditions .

Functionalization of Aromatic Compounds:

Recent studies have demonstrated that this compound can serve as a versatile building block for the functionalization of hydroxyaromatic compounds. It allows for the introduction of various substituents at specific positions on the aromatic ring, thus expanding the library of available compounds for further applications .

Pharmaceutical Applications

Potential Drug Candidates:

Boronic acids, including this compound, have been investigated as potential drug candidates due to their ability to inhibit proteasomes. This inhibition is particularly relevant in treating cancers such as multiple myeloma. Boronic acid derivatives have shown promising results in preclinical trials, demonstrating anti-tumor activity and favorable pharmacokinetic profiles .

Mechanism of Action:

The mechanism by which boronic acids exert their pharmacological effects often involves the reversible binding to diols and other biomolecules, which can lead to alterations in cellular signaling pathways. This characteristic makes them useful not only as therapeutic agents but also as tools for studying biological processes .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism by which (3-Hydroxynaphthalen-2-yl)boronic acid exerts its effects depends on the specific reaction or application:

Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

Biological Interactions: The hydroxyl and boronic acid groups can form reversible covalent bonds with diols and other biomolecules, making it useful as a probe or inhibitor.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.

(4-Hydroxyphenyl)boronic Acid: Similar structure but with a hydroxyl group on a phenyl ring.

(2-Naphthyl)boronic Acid: Lacks the hydroxyl group present in (3-Hydroxynaphthalen-2-yl)boronic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a boronic acid group on the naphthalene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s dual functional groups allow for versatile chemical transformations and interactions, making it a valuable tool in various fields of study.

Activité Biologique

(3-Hydroxynaphthalen-2-yl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound, with the chemical formula CHBO, features a hydroxynaphthalene moiety that enhances its reactivity and biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity.

- Proteasome Inhibition : One of the primary mechanisms by which boronic acids exert their anticancer effects is through proteasome inhibition. This leads to the accumulation of misfolded proteins within cells, triggering apoptosis. The compound has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, similar to established proteasome inhibitors like bortezomib .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies have reported an IC value of approximately 0.1969 μM in specific breast cancer cell lines . The compound demonstrates selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a targeted therapeutic agent.

- Antiproliferative Effects : The compound has shown significant antiproliferative effects in vitro. In studies involving 4T1 breast cancer cells, a concentration-dependent decrease in cell viability was observed, suggesting its effectiveness in inhibiting cancer cell growth .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in Molecules highlighted that boronic acids like this compound can modulate inflammatory markers such as TNF-α and hs-CRP, which are implicated in cancer progression . This suggests a dual role in both direct cytotoxicity and indirect modulation of tumor microenvironments.

- Another review emphasized the potential of boronic acids as drug candidates due to their favorable pharmacokinetic properties and low toxicity profiles . The incorporation of boronic acids into drug designs has led to enhanced selectivity and efficacy against various cancers.

Propriétés

IUPAC Name |

(3-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHQRCCCIFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681676 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849404-37-1 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.